molecular formula C19H23N3O4S B4169858 1-[(4-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-3-piperidinecarboxamide

1-[(4-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-3-piperidinecarboxamide

Cat. No. B4169858
M. Wt: 389.5 g/mol
InChI Key: QKFVKRMGFWQQFH-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have been explored for their potential biological activities and chemical properties. It is characterized by the presence of a piperidine backbone, a methoxyphenyl sulfonyl group, and a pyridinylmethyl moiety. The interest in this compound and its derivatives largely stems from their diverse chemical reactions and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related piperidine derivatives involves several key steps, including coupling reactions, substitution reactions, and the use of specific reagents to introduce various functional groups. For instance, the synthesis of O-substituted derivatives of piperidine involves the coupling of benzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions to introduce electrophiles at the oxygen atom (Khalid et al., 2013).

Molecular Structure Analysis

X-ray crystallography and computational methods such as AM1 molecular orbital calculations have been employed to analyze the molecular structure and conformation of solvated derivatives similar to the compound of interest. These studies reveal the planarity of the methoxyphenyl ring and the conformational details of the piperidine moiety, providing insights into the compound's structural characteristics (Banerjee et al., 2002).

Chemical Reactions and Properties

Research on the chemical reactions of piperidine derivatives includes studies on their anodic methoxylation, demonstrating the influence of N-acyl and N-sulfonyl groups on these reactions. These studies highlight the reactivity of piperidine derivatives under various conditions and with different reagents, leading to the formation of monomethoxy or dimethoxy products (Golub & Becker, 2015).

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-17-6-8-18(9-7-17)27(24,25)22-11-3-5-16(14-22)19(23)21-13-15-4-2-10-20-12-15/h2,4,6-10,12,16H,3,5,11,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFVKRMGFWQQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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